![molecular formula C26H27N3O4S B505364 N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B505364.png)
N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a complex organic compound with a unique structure that includes a benzyloxybenzoyl group, a carbothioyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-(benzyloxy)benzoic acid, which is then converted into its corresponding acid chloride using reagents such as thionyl chloride. This intermediate is then reacted with 4-amino-2-methoxyphenyl-2-methylpropanamide in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Palladium(II) acetate: Used in similar catalytic applications but with a different metal center.
1D Open-Framework Metal Phosphates:
Uniqueness
N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6g/mol |
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C26H27N3O4S/c1-17(2)24(30)28-22-14-11-20(15-23(22)32-3)27-26(34)29-25(31)19-9-12-21(13-10-19)33-16-18-7-5-4-6-8-18/h4-15,17H,16H2,1-3H3,(H,28,30)(H2,27,29,31,34) |
InChI Key |
GVOLQYGSRYCIBX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(2-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B505281.png)
![2-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B505282.png)
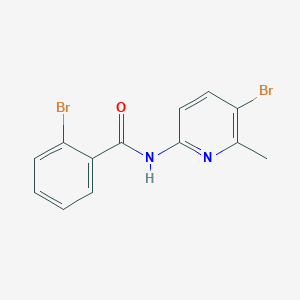
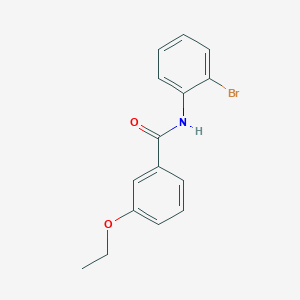
![3-chloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B505288.png)
![3-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B505289.png)
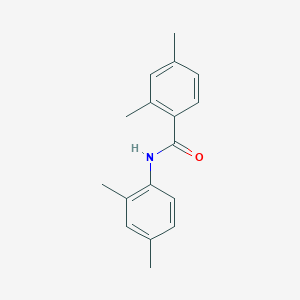
![N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethylbenzamide](/img/structure/B505298.png)
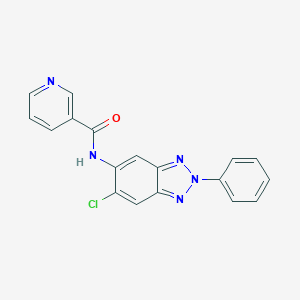
![N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505300.png)
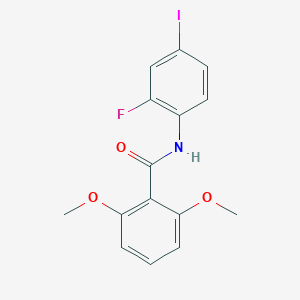
![4-chloro-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B505302.png)
![N-[(2-methyltetrazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B505303.png)
![5-bromo-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B505304.png)
